

The Discovery and Development of ACSS2 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: Acss2-IN-1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme and a promising therapeutic target in oncology and other diseases. ACSS2 catalyzes the conversion of acetate to acetyl-CoA, a central metabolite essential for de novo lipogenesis and histone acetylation, thereby linking cellular metabolism with epigenetic regulation and gene expression. [1][2] Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently encountered in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[3][4] This dependency on ACSS2 in cancer cells, while being less critical for normal tissues, presents a therapeutic window for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the discovery and development of ACSS2 inhibitors, including key compounds, experimental methodologies, and the underlying signaling pathways.

ACSS2 Inhibitors: A Comparative Overview

A number of small molecule inhibitors targeting ACSS2 have been developed and characterized. These compounds exhibit varying potencies and pharmacokinetic properties, with some advancing into clinical trials. The following tables summarize the key quantitative data for prominent ACSS2 inhibitors.

Inhibitor	Type	Biochemical IC50 (ACSS2)	Cellular EC50	Selectivity	Reference(s)
MTB-9655	Oral small molecule	0.15 nM	3 nM	Selective for ACSS2	[5]
VY-3-135	Transition-state mimetic	44 nM	Not Reported	No activity against ACSS1 or ACSS3	[6] [7]
VY-3-249	Quinoxaline-based	~1.3 μ M	Not Reported	Not specified	[8]
AD-5584	Novel chemotype	High nanomolar range	Not Reported	Specific for ACSS2	[9]
AD-8007	Novel chemotype	High nanomolar range	Not Reported	Specific for ACSS2	[9]
CRD1400	Small molecule	Low nanomolar potency	Not Reported	Specific for ACSS2	[10]

Table 1: Potency and Selectivity of Key ACSS2 Inhibitors. This table provides a comparative summary of the in vitro potency and selectivity of several notable ACSS2 inhibitors.

Inhibitor	Administration	Key Pharmacokinetic Parameters	Brain Penetration	Reference(s)
MTB-9655	Oral	Half-life: 6-12 hours in humans. Dose-proportional exposure observed.	Not explicitly stated, but developed for systemic tumors.	[5]
VY-3-135	Oral, IP, IV (mice)	Good exposure and well-behaved pharmacokinetics in mice. Aqueous solubility of 21.7 μ M.	Not predicted to cross the blood-brain barrier (BBB).	[8]
AD-5584	Intraperitoneal (mice)	Demonstrated ability to cross the BBB in mice.	Yes	[9][11]
AD-8007	Intraperitoneal (mice)	Demonstrated ability to cross the BBB in mice.	Yes	[9][11]

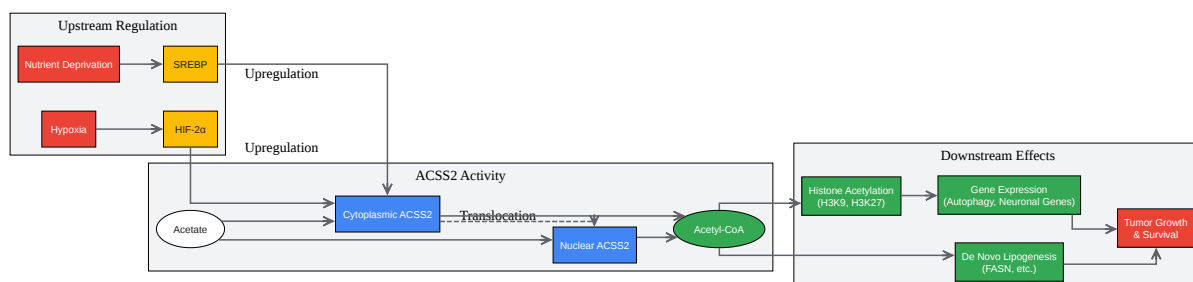
Table 2: Pharmacokinetic Properties of Selected ACSS2 Inhibitors. This table summarizes the available pharmacokinetic data for key ACSS2 inhibitors, highlighting their routes of administration and ability to penetrate the central nervous system.

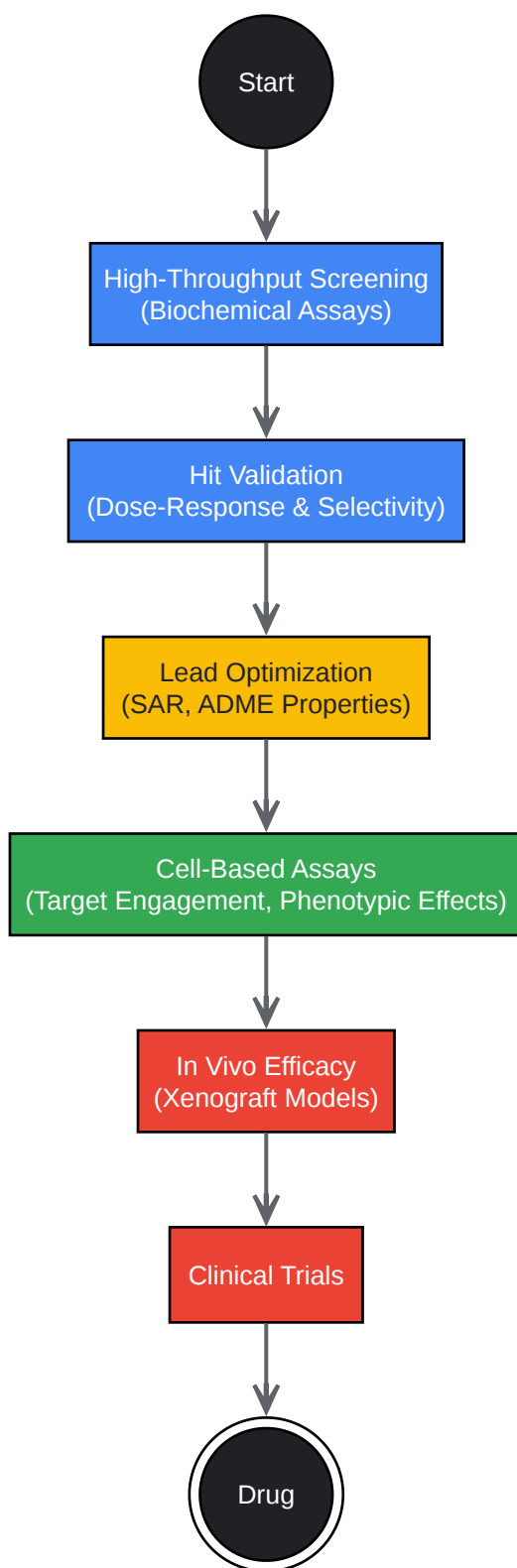
Core Signaling Pathways and Experimental Workflows

The development of ACSS2 inhibitors relies on a thorough understanding of the signaling pathways in which ACSS2 is involved and a robust set of experimental workflows to assess inhibitor efficacy.

ACSS2 Signaling Pathways

ACSS2 plays a dual role in both the cytoplasm and the nucleus, connecting cellular metabolism to gene regulation.





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